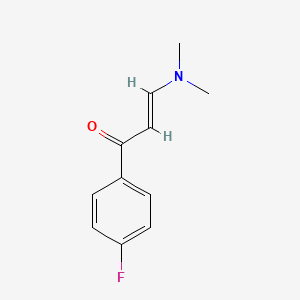

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNUCRUOWBWEW-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Introduction: The Value of a Versatile Building Block

This compound is a key organic compound belonging to the enaminone class. Enaminones are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural motif makes them exceptionally versatile and valuable precursors in organic synthesis.[1] They serve as pivotal building blocks for constructing a wide array of heterocyclic compounds, such as pyridines and pyrazoles, which are prominent scaffolds in medicinal chemistry and drug discovery.[1] The title compound, featuring a fluorophenyl group, is of particular interest as the fluorine atom can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity, making it a valuable intermediate in the development of novel therapeutics.[2]

This guide, intended for researchers and drug development professionals, provides a detailed, scientifically-grounded protocol for the synthesis, purification, and characterization of this important intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible outcome.

The Synthetic Rationale: Selecting the Appropriate Formylating Agent

The synthesis of an enaminone from a ketone, such as 4-fluoroacetophenone, involves the addition of a one-carbon electrophile to the α-position, followed by condensation with dimethylamine. This is typically achieved using a formylating agent. The two most common and effective reagents for this transformation are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tert-butoxybis(dimethylamino)methane, famously known as Bredereck's reagent.

-

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This is a widely used and commercially available reagent for the synthesis of enaminones from compounds with active methylene groups.[3] It serves as both the source of the formyl group and the dimethylamine. The reaction proceeds by condensation with the active methylene group of the ketone.[4][5]

-

Bredereck's Reagent: This aminal ester is recognized as a more powerful aminomethylenating reagent than DMF-DMA.[6] Its heightened reactivity stems from its ability to thermally decompose, generating a strong base (tert-butoxide) and an electrophilic dimethylformamidinium ion in situ.[1][7][8] The generated base facilitates the deprotonation of even weakly acidic C-H bonds, broadening the substrate scope to include less activated or sterically hindered ketones.[1]

For the synthesis of this compound, the methyl group of 4-fluoroacetophenone is sufficiently activated by the adjacent carbonyl group. Therefore, the more common and cost-effective DMF-DMA is highly effective and provides the target compound in excellent yield, as demonstrated in the literature.[4][5]

The Underlying Mechanism of Formation

The reaction between 4-fluoroacetophenone and DMF-DMA is a condensation reaction. The process is initiated by the attack of the enol or enolate form of the ketone onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to form an intermediate, which then eliminates a second molecule of methanol to yield the final, thermodynamically stable (2E)-enaminone product. The trans (E) configuration is generally favored due to reduced steric hindrance.

Caption: Reaction mechanism for enaminone synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[4][5]

Materials and Equipment:

-

50 mL round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Reagents & Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

|---|---|---|---|---|

| 4-Fluoroacetophenone | 138.14 | 5.0 | 0.69 g | 1.0 |

| DMF-DMA | 119.16 | 5.0 | 0.60 g (0.63 mL) | 1.0 |

| Toluene (anhydrous) | - | - | 10 mL | - |

| Ethyl Acetate (for chromatography) | - | - | As needed | - |

| n-Hexane (for chromatography) | - | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroacetophenone (0.69 g, 5.0 mmol).

-

Solvent and Reagent Addition: Add 10 mL of anhydrous toluene to the flask, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.63 mL, 5.0 mmol).

-

Reaction Conditions: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to 110°C and stir vigorously for 3 hours under an inert atmosphere.

-

Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase. The consumption of the starting material (4-fluoroacetophenone) and the formation of a new, more polar spot corresponding to the product should be observed.

-

Work-up: After completion (typically 3 hours), allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Experimental Workflow: Purification and Isolation

The crude product must be purified to remove any unreacted starting materials and byproducts. Column chromatography is the method of choice for obtaining the high-purity compound required for subsequent applications.[4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. new.zodml.org [new.zodml.org]

- 4. researchgate.net [researchgate.net]

- 5. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bredereck's reagent - Enamine [enamine.net]

- 7. myuchem.com [myuchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a key enaminone intermediate. Enaminones are highly valuable synthons in modern organic chemistry, acting as versatile precursors for a multitude of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.[1][2][3][4] Their unique ambident nature, stemming from the conjugation of an enamine to a carbonyl group, endows them with a stable yet reactive profile, making them ideal for constructing pharmacologically relevant scaffolds such as pyridines, pyrazoles, and pyrimidines.[5][6][7]

The target molecule, featuring a 4-fluorophenyl moiety, is of particular interest to medicinal chemists. The incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven methodology for the preparation and analysis of this important compound.

Core Synthetic Strategy: Condensation with Formamide Acetals

The most direct and efficient route to synthesize this compound is through the condensation of 4-fluoroacetophenone with a formylating agent. The methyl group of the acetophenone is sufficiently acidic (a C-H acidic compound) to react with highly electrophilic formamide derivatives.[5] Two primary reagents are employed for this transformation:

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is a widely used and effective reagent for the synthesis of enaminones from methyl ketones.[8][9] It serves as a one-carbon synthon, providing the dimethylamino-methylene fragment that condenses with the ketone.[9]

-

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This reagent is often more powerful and provides excellent yields, particularly with less acidic or sterically hindered ketones.[5][10] Its enhanced reactivity is attributed to the in situ generation of a strong base, tert-butoxide, which facilitates the deprotonation of the active methylene compound.[5]

For the synthesis of the title compound from the relatively reactive 4-fluoroacetophenone, DMF-DMA is a cost-effective and highly suitable choice, reliably producing the desired product in high yield.[11]

Reaction Mechanism

The reaction proceeds via a well-established condensation mechanism. The process begins with the deprotonation of the α-carbon of 4-fluoroacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol and dimethylamine drives the reaction to completion, yielding the thermodynamically stable, conjugated enaminone product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. new.zodml.org [new.zodml.org]

- 10. Bredereck's reagent - Enamine [enamine.net]

- 11. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one characterization data

An In-depth Technical Guide: Physicochemical and Structural Characterization of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the enaminone class of compounds, which are characterized by a conjugated system containing an amine, a carbon-carbon double bond, and a carbonyl group. This particular molecule is of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile substrate and key intermediate in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2][3] The presence of the 4-fluorophenyl moiety can enhance binding affinity to biological targets, making its derivatives valuable in drug discovery programs.[3]

This guide provides a comprehensive overview of the essential characterization data for this compound, grounded in experimentally derived data from peer-reviewed literature. We will detail the synthetic protocol, physicochemical properties, spectroscopic analysis, and definitive structural elucidation through single-crystal X-ray diffraction.

Molecular Identity and Physicochemical Properties

A clear identification of the compound is the foundation of all subsequent characterization. The key identifiers and observed physical properties are summarized below.

Caption: Synthetic workflow for the title compound.

Experimental Protocol

This protocol is adapted from the methodology reported by Kant et al. (2012). [1][2]

-

Reaction Setup: In a 50 mL round-bottom flask, charge 5 mmol of 4-fluoroacetophenone and 5 mmol of dimethylformamide dimethyl acetal (DMFDMA).

-

Solvent Addition: Add 10 mL of toluene to the flask.

-

Reaction: Stir the reaction mixture at a temperature of 110°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: DMFDMA acts as both a reactant and a dehydrating agent, providing the dimethylamino-vinyl moiety required to form the enaminone structure. Toluene is used as a solvent capable of reaching the necessary reaction temperature.

-

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed by evaporation under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (2:8 v/v) as the eluent. This yields the final product with 85% efficiency. [1][2]

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for confirming the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The spectrum for the title compound was recorded on a 300 MHz instrument in deuterated chloroform (CDCl₃). [1][2] Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.93 | Singlet | 3H | N-CH₃ |

| 3.15 | Singlet | 3H | N-CH₃ |

| 5.65 - 5.69 | Doublet | 1H | =CH (α to C=O) |

| 7.79 - 7.83 | Doublet | 1H | =CH (β to C=O) |

| 7.05 - 7.11 | Multiplet | 2H | Aromatic-H |

| 7.89 - 7.94 | Multiplet | 2H | Aromatic-H |

Data sourced from Kant et al. (2012). [1][2] Interpretation:

-

The two singlets at 2.93 and 3.15 ppm correspond to the two non-equivalent methyl groups on the nitrogen atom, a result of restricted rotation around the C-N bond due to its partial double-bond character.

-

The pair of doublets in the vinylic region (5.65-5.69 and 7.79-7.83 ppm) confirms the prop-2-en-1-one backbone. The coupling constant between these protons is indicative of the (E) or trans configuration.

-

The multiplets in the aromatic region (7.05-7.11 and 7.89-7.94 ppm) are characteristic of a 1,4-disubstituted (para) fluorophenyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1643 | C=O (Ketone) stretching, conjugated |

| 1598 | C=C (Alkene) stretching |

| 1550 | Aromatic C=C stretching |

| 1439 | C-H bending / C-N stretching |

Data sourced from Kant et al. (2012). [1][2] Interpretation:

-

The strong absorption band at 1643 cm⁻¹ is characteristic of a conjugated ketone carbonyl group. The conjugation lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹).

-

The bands at 1598 cm⁻¹ and 1550 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds of the enone system and the aromatic ring, respectively.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive and unambiguous proof of molecular structure by mapping the precise three-dimensional arrangement of atoms in the solid state.

Methodology: Crystals suitable for analysis were grown and data was collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer. [2]The structure was solved using direct methods and refined to yield the final crystallographic parameters.

Table 4: Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂FNO |

| Formula Weight | 193.22 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 13.2832 (6) |

| b (Å) | 5.8530 (2) |

| c (Å) | 14.2995 (8) |

| β (˚) | 116.086 (6) |

| Volume (ų) | 998.49 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | R = 0.046 |

Data sourced from Kant et al. (2012). [1][2] Key Structural Insights:

-

Molecular Conformation: The analysis confirms the (E)-configuration of the double bond. The overall molecule is nearly planar, but there is a slight twist. The dihedral angle between the plane of the prop-2-en-1-one group and the fluorophenyl ring is 19.33 (6)°. [1][2]This deviation from perfect planarity is common in such conjugated systems.

-

Crystal Packing: In the crystal lattice, molecules are linked into chains along the b-axis via intermolecular C—H⋯O hydrogen bonds. [1][2]The crystal structure is further stabilized by π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.667 (1) Å. [2]

Conclusion

The comprehensive characterization of this compound has been successfully achieved through a combination of synthesis and analytical techniques. The synthetic route via condensation of 4-fluoroacetophenone and DMFDMA is efficient. The molecular structure is unequivocally confirmed by ¹H NMR and FT-IR spectroscopy, with the data aligning perfectly with the expected enaminone framework. The definitive three-dimensional structure, conformation, and intermolecular packing forces were elucidated by single-crystal X-ray diffraction. This robust dataset provides a validated foundation for the use of this compound as a key building block in the fields of synthetic chemistry and drug development.

References

-

Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 57497170. Available at: [Link]

-

MySkinRecipes. This compound. Product Specification. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of the enaminone, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, outlines a robust experimental protocol for data acquisition, and provides the theoretical underpinnings for the observed chemical phenomena.

Introduction: The Molecular Architecture and its Spectroscopic Fingerprint

This compound is a member of the enaminone class of compounds, which are characterized by a conjugated system of an amine group linked to a carbonyl group through a carbon-carbon double bond. This structural motif is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive analytical technique for verifying the structure and purity of such molecules.[1][2] The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments within the molecule, providing insights into its electronic structure and stereochemistry.

The unique electronic properties of enaminones, specifically the delocalization of the nitrogen lone pair across the α,β-unsaturated ketone system, significantly influence the chemical shifts of the vinylic and N-alkyl protons. Understanding these effects is paramount for accurate spectral assignment and structural confirmation.

Caption: Molecular structure of this compound.

Analysis and Interpretation of the ¹H NMR Spectrum

The reported ¹H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl₃) on a 300 MHz instrument, displays the following signals.[3][4] A detailed breakdown and interpretation of each signal is provided below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.89–7.94 | Multiplet | 2H | Ar-H (ortho to C=O) |

| 7.79–7.83 | Doublet | 1H | =CH (β to C=O) |

| 7.05–7.11 | Multiplet | 2H | Ar-H (meta to C=O) |

| 5.65–5.69 | Doublet | 1H | =CH (α to C=O) |

| 3.15 | Singlet | 3H | N-CH₃ |

| 2.93 | Singlet | 3H | N-CH₃ |

Aromatic Protons (δ 7.89–7.94 and 7.05–7.11)

The 4-fluorophenyl group gives rise to two signals in the aromatic region of the spectrum. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (δ 7.89–7.94). Conversely, the protons meta to the carbonyl group (and ortho to the fluorine atom) are found at a higher field (δ 7.05–7.11). The observed multiplicity is a result of coupling to the adjacent aromatic protons and the fluorine atom.

Vinylic Protons (δ 7.79–7.83 and 5.65–5.69)

The two protons on the carbon-carbon double bond are chemically distinct and give rise to two separate signals.

-

Hβ (δ 7.79–7.83): The proton on the carbon beta to the carbonyl group is significantly deshielded. This is due to the combined electron-withdrawing effects of the adjacent carbonyl group and the electron-donating dimethylamino group, which creates a resonance structure with a partial positive charge on the β-carbon.[5]

-

Hα (δ 5.65–5.69): The proton on the carbon alpha to the carbonyl group is found at a relatively higher field.

The signals for both vinylic protons appear as doublets, a result of coupling to each other. The magnitude of the coupling constant (³J) for trans vinylic protons is typically in the range of 11-18 Hz, which is consistent with the (E)-stereochemistry of the double bond.[6]

N,N-Dimethyl Protons (δ 3.15 and 2.93)

The two methyl groups attached to the nitrogen atom appear as two distinct singlets at δ 3.15 and δ 2.93. This is a key feature in the ¹H NMR spectra of many N,N-dimethyl enaminones. The restricted rotation around the C-N bond, due to its partial double bond character from electron delocalization, makes the two methyl groups diastereotopic.[7] One methyl group is cis to the vinylic proton (Hβ) and the other is trans, leading to different chemical environments and thus, separate signals.

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a field-proven methodology for the analysis of this compound and related compounds.

Sample Preparation

-

Massing the Sample: Accurately weigh 5-10 mg of the solid compound.[8][9]

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for many organic compounds.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.[9][11]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[5][11]

Caption: Workflow for ¹H NMR analysis.

Instrument Parameters

The following are typical acquisition parameters for a 300-500 MHz NMR spectrometer:

-

Spectral Width: -2 to 12 ppm[5]

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds[5]

-

Relaxation Delay: 1-2 seconds[5]

-

Number of Scans: 16-64 (can be adjusted based on sample concentration)

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift axis is calibrated using the internal standard or the residual solvent peak.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

Advanced NMR Techniques for Structural Confirmation

While 1D ¹H NMR provides a wealth of information, 2D NMR techniques can offer unambiguous confirmation of the assignments.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the coupled vinylic protons (Hα and Hβ), as well as between the coupled aromatic protons.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of the corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the vinylic proton Hα and the carbonyl carbon, and between the ortho-aromatic protons and the carbonyl carbon.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and characteristic of its enaminone structure. The distinct chemical shifts of the vinylic and N,N-dimethyl protons, arising from the unique electronic nature of the molecule, serve as a reliable spectroscopic signature. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

YouTube. (2020, May 26). Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? [Video]. Retrieved from [Link]

-

PubMed Central. (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives. Retrieved from [Link]

- Unknown Source. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Master Analyse et Controle. (n.d.). Enaminone analysis by H NMR spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Bentham Science. (n.d.). Chapter - NMR of the Enaminones. Retrieved from [Link]

- Unknown Source. (2025, January 17).

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

NIH. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

NIH. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sci-Hub. (n.d.). NMR of Enaminones. Retrieved from [Link]<21::aid-omr28>3.0.co;2-i

- Unknown Source. (n.d.).

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Unknown Source. (n.d.).

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Unknown Source. (n.d.). H NMR Chemical Shifts.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to the Mass Spectrometry of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deeper, mechanistic understanding of the analytical process. We will explore the rationale behind selecting specific ionization techniques, delve into the predictable and diagnostic fragmentation pathways elucidated by tandem mass spectrometry (MS/MS), and provide detailed, field-tested protocols for its analysis. This guide is designed to empower researchers, scientists, and drug development professionals to confidently characterize this molecule and its analogs, ensuring data integrity and accelerating research timelines.

Introduction: The Scientific Imperative

This compound is an enaminone, a class of organic compounds that serve as versatile intermediates in the synthesis of various heterocyclic compounds and potential drug candidates.[1] The presence of a fluorophenyl group, a dimethylamino substituent, and a conjugated enone system imparts specific chemical properties that are crucial for its application but also present unique challenges and opportunities for mass spectrometric analysis.[2] Accurate mass determination and structural elucidation are non-negotiable for regulatory submission, patent protection, and advancing drug discovery programs. Mass spectrometry stands as the definitive technique for providing this critical information with unparalleled sensitivity and specificity.

The molecular formula for this compound is C₁₁H₁₂FNO, with a monoisotopic mass of approximately 193.10 Da.[1][3] This guide will focus on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules and provides a wealth of structural information through controlled fragmentation.[4][5]

The Strategic Choice of Ionization Method

The first critical decision in the mass spectrometric analysis of any compound is the choice of ionization method. For this compound, the molecular structure itself dictates the most logical and effective approach.

Why Electrospray Ionization (ESI)?

The enaminone structure contains two key functional groups that favor ESI in the positive ion mode:

-

The Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a basic site with a high proton affinity. In the acidic mobile phases commonly used in liquid chromatography-mass spectrometry (LC-MS), this group is readily protonated.

-

The Carbonyl Group (-C=O): The oxygen of the carbonyl group also has lone pairs of electrons and can be protonated, although the amino group is generally the more basic site.

Given these features, the molecule is expected to efficiently form an even-electron, protonated molecule, [M+H]⁺, in the ESI source.[4] This soft ionization process imparts minimal excess energy, typically resulting in a strong signal for the molecular ion with little to no in-source fragmentation, which is ideal for accurate molecular weight determination.[4][5]

Alternative Ionization Techniques: A Comparative Rationale

While ESI is the preferred method, other techniques could be considered, though they present disadvantages:

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and also typically forms [M+H]⁺ ions. It could be a viable alternative if the compound's solubility or chromatographic conditions are not ideal for ESI.

-

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons.[6] This would lead to extensive and complex fragmentation, making it difficult to identify the molecular ion.[6] While the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint, it is often too energetic for initial characterization of a molecule like this, where preserving the molecular ion is paramount.

Elucidating the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Once the protonated molecule, [M+H]⁺, is generated and isolated, tandem mass spectrometry (MS/MS) is employed to induce and analyze its fragmentation.[7][8] This is typically achieved through collision-induced dissociation (CID), where the isolated ion is collided with an inert gas (e.g., argon or nitrogen), leading to characteristic bond cleavages.[7][9]

The fragmentation of protonated enaminones is a well-studied process and provides a predictable roadmap for elucidating the structure of our target molecule.[10] The primary fragmentation pathways are dictated by the charge location and the relative stability of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathways

Based on the structure of this compound and established fragmentation mechanisms for related compounds like chalcones and other enaminones, we can predict the following key fragmentation events.[10][11][12]

-

Loss of Dimethylamine: A significant and highly diagnostic fragmentation pathway for enaminones involves the neutral loss of dimethylamine ( (CH₃)₂NH, 45 Da). This likely occurs through a rearrangement mechanism, leading to a stable, resonance-stabilized acylium ion.

-

Cleavage of the 4-Fluorobenzoyl Moiety: The bond between the carbonyl carbon and the fluorophenyl ring can cleave, leading to the formation of the 4-fluorobenzoyl cation (m/z 123). This is a common fragmentation pathway for aromatic ketones.[13]

-

Loss of Carbon Monoxide (CO): Following the initial fragmentation, subsequent loss of carbon monoxide (CO, 28 Da) from acylium ions is a common occurrence in mass spectrometry.[12]

-

Cleavage of the Fluorophenyl Ring: Loss of the fluorophenyl group as a radical or neutral species can also occur.

The following table summarizes the predicted major ions in the MS/MS spectrum of protonated this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment | Significance |

| 194.1 | 149.1 | 45 | [M+H - (CH₃)₂NH]⁺ | Diagnostic loss of dimethylamine from the enaminone moiety. |

| 194.1 | 123.1 | 71 | [FC₆H₄CO]⁺ | Formation of the stable 4-fluorobenzoyl cation. |

| 194.1 | 95.0 | 99 | [C₆H₄F]⁺ | Loss of the propenone side chain. |

| 123.1 | 95.0 | 28 | [FC₆H₄]⁺ | Subsequent loss of CO from the 4-fluorobenzoyl cation. |

Visualizing Fragmentation

The predicted fragmentation pathways can be visualized using the following diagram, generated using Graphviz. This provides a clear, logical flow of the fragmentation cascade.

Caption: Predicted MS/MS fragmentation of protonated this compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring robust and reproducible results. It incorporates best practices for sample preparation, instrument calibration, and data acquisition.

Materials and Reagents

-

This compound (≥98% purity)

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade water

-

LC-MS grade formic acid (FA)

-

Calibrant solution for the mass spectrometer (as recommended by the manufacturer)

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of acetonitrile.

-

Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water. Further dilute this solution 1:10 with 50:50 acetonitrile:water containing 0.1% formic acid to yield a final concentration of 100 ng/mL. The formic acid ensures efficient protonation.

Liquid Chromatography Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters

-

Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)).

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Acquisition: Target the precursor ion at m/z 194.1.

-

Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Conclusion and Future Directions

This guide has provided an in-depth technical framework for the mass spectrometric analysis of this compound. By understanding the rationale behind ionization selection and the predictable nature of its fragmentation, researchers can approach the characterization of this and related molecules with a high degree of confidence. The provided protocols offer a robust starting point for method development and routine analysis.

For professionals in drug development, applying these principles to metabolic studies will be a critical next step. Identifying phase I and phase II metabolites will involve searching for predicted mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) on the parent molecule and its fragments. The fragmentation patterns detailed here will be instrumental in pinpointing the sites of metabolic modification. This authoritative grounding in the molecule's fundamental mass spectrometric behavior is the bedrock upon which further, more complex investigations can be successfully built.

References

- An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ioniz

- Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC - NIH.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

- Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing.

- Mass spectrum of chalcone. | Download Scientific Diagram.

- Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.

- MASS SPECTROMETRY OF NATURAL AND SYNTHETIC CHALCONES. UNT Health.

- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. NIH.

- Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Academia.edu.

- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. NIH.

- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid

- Mass Spectrometry - Fragmentation P

- Tandem mass spectrometry. Wikipedia.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Tandem Mass Spectrometry (MS/MS).

- (PDF) this compound.

- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Semantic Scholar.

- (2E)-3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one. BOC Sciences.

- mass spectra - fragmentation p

- This compound. MySkinRecipes.

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n

- Fragment

- Supporting Inform

- Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 2. Aromatic and Highly Conjugated Molecules.

- Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs.

- (E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one. PubChem.

Sources

- 1. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of the synthetic chalcone, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility for this compound. While specific experimental solubility data for this molecule is not extensively available in public literature, this guide establishes a robust framework for its determination and prediction. We will explore the physicochemical properties of the molecule, outline detailed experimental protocols for solubility measurement, and discuss the application of thermodynamic models for data correlation. The insights provided herein are grounded in established principles of physical chemistry and draw parallels from solubility studies of structurally related chalcones.

Introduction: Understanding the Significance of Solubility

This compound is a member of the chalcone family, a class of organic compounds recognized for their diverse pharmacological activities.[1] The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter throughout the drug development lifecycle.[2][3][4][5] It influences key processes such as:

-

Synthesis and Purification: Solvent selection is paramount for achieving high yields and purity during synthesis and recrystallization.

-

Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.

-

Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into the bloodstream.

This guide will provide the necessary theoretical foundation and practical methodologies to empower researchers to comprehensively characterize the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound dictates its interactions with different solvents. Key structural features include:

-

A Fluorophenyl Group: The presence of a fluorine atom introduces polarity and can participate in dipole-dipole interactions.

-

A Dimethylamino Group: This functional group can act as a hydrogen bond acceptor.

-

An α,β-Unsaturated Carbonyl System: This conjugated system contributes to the planarity and electronic properties of the molecule.

The crystal structure of this compound has been reported, providing valuable insights into its solid-state properties.[6][7] The arrangement of molecules in the crystal lattice and the intermolecular forces, such as C-H···O interactions and π-π stacking, must be overcome for dissolution to occur.[6][7]

Based on its structure, the molecule is expected to exhibit moderate polarity. Its solubility will be governed by the principle of "like dissolves like." Therefore, it is anticipated to be more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

A reliable and reproducible method for determining solubility is essential. The gravimetric shake-flask method is a widely accepted technique for this purpose.[8][9]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane) of analytical grade

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

Spectrophotometer (optional, for concentration determination)

-

Vials with airtight seals

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a known mass of the selected solvent in a series of vials.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finer particles, centrifugation at a constant temperature can be employed to achieve clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known mass of the clear supernatant.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dissolved solid is obtained.

-

The mass of the dissolved solute is then determined gravimetrically.

-

-

Data Calculation:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating experimental solubility data and for predicting solubility at different temperatures.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution. The integrated form of the equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

x is the mole fraction solubility

-

ΔH_sol is the standard molar enthalpy of solution

-

ΔS_sol is the standard molar entropy of solution

-

R is the universal gas constant

-

T is the absolute temperature

A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy and entropy of solution can be determined. A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature:[8][9]

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data. This model is widely used due to its simplicity and good performance in correlating solubility data for many organic compounds in various solvents.

Predicted Solubility Profile in Common Organic Solvents

While awaiting experimental data, a qualitative prediction of the solubility of this compound in various organic solvents can be made based on solvent properties.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the dimethylamino group and dipole-dipole interactions with the fluorophenyl and carbonyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions with the solute. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle. The overall polarity of the solute is too high for significant dissolution in nonpolar solvents. |

| Chlorinated | Chloroform, Dichloromethane | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Studies on other chalcones have shown good solubility in these solvents.[8][9] |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a robust experimental protocol with established thermodynamic models, researchers can generate high-quality solubility data that is crucial for the advancement of this compound in pharmaceutical and chemical research. The predictive analysis of its solubility based on its molecular structure offers a valuable starting point for solvent screening and experimental design.

References

-

Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][2][3][5]

-

Bhalu, A. A., Bhesaniya, K. D., Vekariya, N. J., & Baluja, S. H. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy, 12, 7-19. [Link][8][9]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link][4]

-

Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. [Link][10]

-

INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. PubChem. [Link][11]

-

Scholars Week. (n.d.). Water Solubility of Chalcones for Safer Aqueous Applications. [Link][1]

-

National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. PubChem. [Link][6]

Sources

- 1. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

An In-Depth Technical Guide to the Stability and Storage of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile synthetic intermediate, primarily utilized as a building block in the development of pharmacologically active compounds.[1][2] Its enaminone structure, while conferring valuable reactivity for synthetic applications, also introduces potential stability liabilities. This guide provides a comprehensive technical overview of the stability profile of this compound. We will explore its inherent chemical properties, outline a systematic approach to evaluating its stability through forced degradation studies as mandated by ICH guidelines, and propose a stability-indicating analytical method.[3] Based on this scientific framework, we will establish definitive best practices for its long-term storage and handling to ensure its purity and integrity for research and development applications.

Chemical Profile and Inherent Stability Considerations

This compound, with CAS Number 138716-20-8, is a yellow powder with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol .[1][2]

The molecule's core structure is an enaminone, which is a conjugated system containing both an amine and a ketone. This functional group is essentially a vinylogous amide, and its reactivity dictates the compound's stability profile. The key structural features influencing stability are:

-

The Enamine Moiety (C=C-N): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the C-N bond.

-

The α,β-Unsaturated Ketone: The conjugated system makes the molecule a potential chromophore, rendering it susceptible to degradation upon exposure to light (photolysis).

-

The Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the entire conjugated system.

Understanding these structural liabilities is the first step in designing a comprehensive stability testing program. A proactive approach using forced degradation is essential to identify likely degradation products and establish stability-indicating methods.[4][5]

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability.[3][6] By subjecting the compound to conditions more severe than those it would encounter during routine handling and storage, we can accelerate its degradation. This process is critical for identifying potential degradation pathways, developing and validating stability-indicating analytical methods, and informing decisions on formulation, packaging, and storage.[5][6]

The following diagram outlines a logical workflow for a comprehensive stability assessment program.

Experimental Protocols for Forced Degradation

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[5]

Protocol 1: Hydrolytic Degradation

-

Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

-

0.1 N Hydrochloric Acid (Acidic Hydrolysis)

-

0.1 N Sodium Hydroxide (Basic Hydrolysis)

-

Purified Water (Neutral Hydrolysis)

-

-

Incubation: Store the solutions at 60°C.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before dilution for analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

Causality behind choices: Elevated temperature (60°C) is used to accelerate the hydrolysis reaction. Acidic and basic conditions are chosen because the enamine functionality is known to be susceptible to pH-dependent cleavage.[4]

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) and add 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours.

-

Analysis: Analyze samples directly by HPLC.

Causality behind choices: Hydrogen peroxide is a common oxidizing agent used in pharmaceutical stress testing to simulate potential oxidative degradation.[3]

Protocol 3: Thermal Degradation

-

Preparation: Place the solid compound as a thin layer in a petri dish.

-

Incubation: Expose the solid sample to dry heat at 80°C in a calibrated oven.

-

Sampling: Collect samples at time points such as 1, 3, and 7 days.

-

Analysis: Prepare solutions of the collected solid and analyze by HPLC.

Causality behind choices: Dry heat testing assesses the solid-state thermal stability of the compound, which is crucial for determining appropriate shipping and storage temperatures.[4]

Protocol 4: Photolytic Degradation

-

Preparation: Place the solid compound and a solution of the compound (~1 mg/mL) in photochemically transparent containers (e.g., quartz).

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, analyze both the exposed and dark control samples by HPLC.

Causality behind choices: ICH Q1B guidelines provide a standardized method for photostability testing, ensuring that the results are reproducible and relevant for regulatory purposes. The conjugated nature of the enaminone makes this test particularly important.[3]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The key requirement is that the method must resolve the parent peak from all potential degradation products and impurities.[6]

Protocol: Reversed-Phase HPLC Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or the λmax of the compound)

-

Injection Volume: 10 µL

Self-Validating System: This method is validated by analyzing the samples from the forced degradation studies. The appearance of new peaks alongside a decrease in the parent peak area demonstrates the method's ability to indicate stability. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples, ensuring no co-elution of degradants.

Proposed Degradation Pathways

Based on the chemical structure of an enaminone, the most probable degradation pathway under hydrolytic conditions is the cleavage of the enamine bond.

Under acidic or basic conditions, water is likely to attack the β-carbon of the enaminone system, leading to the formation of an unstable intermediate that subsequently eliminates dimethylamine to yield the corresponding 1,3-dicarbonyl compound, 1-(4-fluorophenyl)propane-1,3-dione , and dimethylamine . Oxidative conditions may lead to more complex degradation products, potentially involving cleavage of the double bond or reactions at the aromatic ring.

Summary of Stability Profile

The following table summarizes the expected stability profile based on the forced degradation studies.

| Stress Condition | Temperature | Duration | Expected Degradation | Potential Degradants |

| Acid Hydrolysis (0.1 N HCl) | 60°C | 24 hrs | Significant | 1-(4-fluorophenyl)propane-1,3-dione |

| Base Hydrolysis (0.1 N NaOH) | 60°C | 24 hrs | Moderate | 1-(4-fluorophenyl)propane-1,3-dione |

| Oxidative (3% H₂O₂) | Room Temp | 24 hrs | Moderate to Significant | Oxidized derivatives, cleavage products |

| Thermal (Dry Heat) | 80°C | 7 days | Low to Moderate | Isomers, other thermal products |

| Photolytic (ICH Q1B) | Ambient | As per ICH | Moderate | Photoreaction products |

Recommended Storage and Handling

Based on the potential liabilities identified, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Storage Conditions

-

Temperature: Store in a cool location. While one supplier suggests room temperature, the potential for thermal degradation warrants consideration of refrigerated conditions (2-8°C) for long-term storage to minimize any potential solid-state reactions.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[1][7] This mitigates the risk of oxidative degradation.

-

Humidity: Keep in a dry , desiccated environment.[1] The compound's susceptibility to hydrolysis makes moisture a critical parameter to control.

-

Light: Protect from light by storing in an amber vial or a light-blocking outer container.

Summary of Recommended Storage: Store at 2-8°C, under an inert atmosphere, in a tightly sealed, light-resistant container in a desiccated environment.

Handling Procedures

-

Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7]

-

Avoid contact with strong oxidizing agents, as these are incompatible materials.[8]

-

After handling, wash hands and any exposed skin thoroughly.[8]

-

For preparing solutions, use anhydrous solvents where possible if the solution is to be stored. If aqueous solutions are required, they should be prepared fresh and used immediately.

Conclusion

This compound is a compound with inherent stability risks, primarily related to hydrolysis, oxidation, and photolysis, stemming from its enaminone structure. A systematic evaluation using forced degradation studies is paramount for any research or development program utilizing this intermediate. The protocols and analytical methods outlined in this guide provide a robust framework for such an evaluation. Adherence to the recommended storage and handling conditions—cool, dry, dark, and under an inert atmosphere—is critical to ensuring the material's quality, purity, and fitness for use over time.

References

-

This compound. MySkinRecipes. [Link]

-

Jasinski, J. P., et al. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

L-T L, et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

-

Kant, R., et al. This compound. National Center for Biotechnology Information. [Link]

-

Alsante, K. M., et al. Forced degradation studies. MedCrave online. [Link]

-

Kant, R., et al. This compound. ResearchGate. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

-

Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Harris, J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. acdlabs.com [acdlabs.com]

- 6. onyxipca.com [onyxipca.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (CAS 138716-20-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, registered under CAS number 138716-20-8. This enaminone is a key building block in synthetic organic chemistry, primarily utilized as a versatile precursor for a variety of heterocyclic compounds. This guide details its role in the synthesis of pharmacologically relevant pyrimidine and pyridine derivatives, and summarizes the reported biological activities of these subsequent products, including their potential as anticancer and anti-inflammatory agents. Spectroscopic data, safety information, and detailed experimental protocols are also presented to provide a thorough resource for laboratory and development applications.

Chemical Identity and Physicochemical Properties

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a polar aprotic organic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 138716-20-8 | [1][2] |

| IUPAC Name | (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | [1] |

| Synonyms | 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | [3] |

| Molecular Formula | C₁₁H₁₂FNO | [2] |

| Molecular Weight | 193.22 g/mol | [2] |

| Appearance | Yellow Powder | [2] |

| Melting Point | 84-86 °C | [3] |

| Boiling Point | Not reported in the literature | |

| Solubility | Information not readily available; general guidance suggests storage in a dry place. | [2] |

Crystal Structure: The compound crystallizes in a monoclinic system. The dihedral angle between the prop-2-en-1-one group and the benzene ring is 19.33 (6)°. In the crystalline state, molecules form dimers through aromatic π–π stacking interactions and are linked into chains by C—H⋯O interactions.[4]

Spectroscopic Data

A complete spectroscopic profile is crucial for the unambiguous identification and quality control of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.

¹H NMR (300 MHz, CDCl₃):

-

δ 2.93 (s, 3H, N-CH₃)

-

δ 3.15 (s, 3H, N-CH₃)

-

δ 5.65–5.69 (d, 1H, =CH)

-

δ 7.79–7.83 (d, 1H, =CH)

-

δ 7.05–7.11 (m, 2H, Ar-H)

-

δ 7.89–7.94 (m, 2H, Ar-H) [1]

¹³C NMR: Detailed ¹³C NMR data for this specific compound is not readily available in the reviewed literature. However, data for analogous structures can be found.[5][6][7]

Infrared (IR) Spectroscopy (KBr):

-

1643 cm⁻¹

-

1598 cm⁻¹

-

1550 cm⁻¹

-

1439 cm⁻¹ [1]

Mass Spectrometry: Specific mass spectrometry data for this compound is not readily available in the reviewed literature.

Synthesis and Reactivity

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a valuable intermediate due to its reactive nature, which allows for the construction of more complex molecular architectures.

Synthesis of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

A common synthetic route to the title compound involves the condensation of a substituted acetophenone with a dimethylformamide dimethyl acetal.

Experimental Protocol:

-

In a 50 mL round-bottom flask, charge 5 mmol of 4-fluoroacetophenone and 5 mmol of dimethylformamide dimethyl acetal.

-

Add 10 mL of toluene to the flask.

-

Stir the reaction mixture at 110 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane (2:8 v/v) to yield the final product.[1]

Logical Workflow for Synthesis:

Caption: General pathway for pyrimidine synthesis.

Experimental Protocol for the Synthesis of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine (A Representative Pyrimidine Derivative): Note: This protocol uses a structurally related chalcone, demonstrating the general principle.

-

Mix 3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one (9.08 mmol), guanidine hydrochloride (1.5 mmol), and 20 mL of ethanol in a reaction vessel.

-

Add 4 mL of a 50% aqueous KOH solution.

-

Stir the mixture at reflux for 1 hour.

-

Remove the ethanol under reduced pressure.

-

Add 20 mL of distilled water to the residue to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from chloroform. [8]

Biological Activity of Derivatives

While the biological activity of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one itself is not extensively reported, its derivatives, particularly pyrimidines and pyridines, have been investigated for their pharmacological potential.

Anticancer Activity of Pyrimidine Derivatives

Numerous studies have demonstrated that pyrimidine derivatives synthesized from enaminones exhibit significant anticancer activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. [9][10][11]

-

Reported Activities: Pyrimidine derivatives have shown cytotoxic effects against colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer cell lines. [9]Some derivatives have demonstrated potent activity, with EC₅₀ values in the low micromolar range. [10]

Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

Derivatives of both pyridines and pyrimidines have been evaluated for their anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of inflammatory mediators.

-

Reported Activities: Certain pyridine and pyrimidine derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values in the micromolar range. [12]The anti-inflammatory effects of some pyrimidines are attributed to their ability to suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandin E₂. [13] Signaling Pathway Implication for Anti-inflammatory Action:

Sources

- 1. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one [myskinrecipes.com]

- 3. 3-(DIMETHYLAMINO)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE CAS#: 75175-77-8 [m.chemicalbook.com]

- 4. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460) [np-mrd.org]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

biological activity of fluorinated chalcones

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chalcones

Authored by a Senior Application Scientist